Azelaic Acid

Description

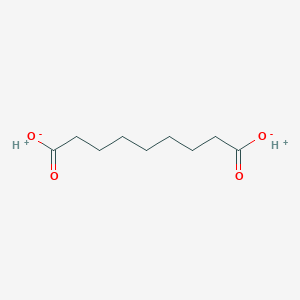

Structure

3D Structure

Properties

IUPAC Name |

nonanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRBEYXGGNYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-28-3, Array | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021640 | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (closed cup) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.225 g/cu cm at 25 °C | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |

CAS No. |

123-99-9, 26776-28-3 | |

| Record name | Azelaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160.5 °C, 106.5 °C | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azelaic Acid's Mechanism of Action in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of azelaic acid (AzA) in keratinocytes. This compound, a naturally occurring dicarboxylic acid, exerts profound effects on keratinocyte proliferation, differentiation, and inflammatory responses, making it a valuable therapeutic agent in dermatology. This document provides a comprehensive overview of the molecular pathways involved, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Mechanisms of Action

This compound's influence on keratinocytes can be categorized into three primary areas:

-

Anti-proliferative Effects: this compound exhibits a cytostatic effect on keratinocytes, primarily by inhibiting DNA synthesis and disrupting mitochondrial function. This action is crucial in normalizing follicular keratinization, a key factor in the pathogenesis of acne.

-

Modulation of Keratinization: AzA influences the differentiation of keratinocytes, leading to a reduction in the production of keratin precursors. This anti-keratinizing effect contributes to its efficacy in treating disorders characterized by abnormal keratinocyte turnover.

-

Anti-inflammatory Properties: this compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways, and by reducing the production of pro-inflammatory cytokines.

Quantitative Data on this compound's Effects in Keratinocytes

The following tables summarize the quantitative effects of this compound on various parameters in keratinocytes, providing a clear comparison of its potency and efficacy.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| DNA Synthesis | Mouse Keratinocytes | 20 mM | 50% inhibition (IC50) | [1] |

| Pro-inflammatory Cytokine Expression (UVB-induced) | Normal Human Keratinocytes | 20 mM | Suppression of IL-1β, IL-6, and TNF-α mRNA expression and protein secretion | [2] |

| Kallikrein 5 (KLK5) Protein Expression | Differentiated Human Keratinocytes | 10⁻⁸ M | Inhibition | [3] |

| Kallikrein 5 (KLK5) mRNA Expression | Differentiated Human Keratinocytes | 10⁻⁸ M | Decrease | [3] |

| Catalase Activity | Mouse Hair Follicle Bulge Cells | 2.5 mM and 25 mM | Significant increase | [4] |

Signaling Pathways Modulated by this compound

This compound orchestrates its effects on keratinocytes by modulating several key intracellular signaling pathways.

PPARγ Activation Pathway

This compound has been shown to induce the expression and transcriptional activity of PPARγ, a nuclear receptor with potent anti-inflammatory properties. Activation of PPARγ can interfere with the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[2][5]

NF-κB and p38 MAPK Signaling Pathways

This compound can suppress inflammatory responses by inhibiting the nuclear translocation of the p65 subunit of NF-κB and by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[2][5] Both pathways are critical in the transcriptional activation of pro-inflammatory genes.

Kallikrein-5/Cathelicidin Pathway

In the context of rosacea, this compound has been shown to inhibit the expression of kallikrein 5 (KLK5), a serine protease that cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37. By reducing KLK5 expression, this compound mitigates this inflammatory cascade.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Keratinocyte Culture

Objective: To culture primary human keratinocytes for in vitro assays.

Protocol:

-

Cell Seeding: Plate cryopreserved primary human epidermal keratinocytes in keratinocyte growth medium (KGM) supplemented with growth factors.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Subculture: When cells reach 70-80% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA. Neutralize the trypsin with trypsin inhibitor and centrifuge the cells.

-

Resuspension: Resuspend the cell pellet in fresh KGM and plate for subsequent experiments.

Quantitative Real-Time PCR (RT-qPCR) for Cytokine and Keratin Gene Expression

Objective: To quantify the mRNA expression levels of target genes in keratinocytes treated with this compound.

Protocol:

-

Cell Treatment: Seed keratinocytes in 6-well plates and treat with various concentrations of this compound (e.g., 1, 10, 20 mM) or vehicle control for a specified time (e.g., 24 hours). If studying UVB-induced expression, irradiate cells with UVB (e.g., 100 mJ/cm²) prior to treatment.

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform RT-qPCR using a thermal cycler with specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, KRT1, KRT10) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for p38 MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK.

Protocol:

-

Cell Treatment and Lysis: Treat keratinocytes as described for RT-qPCR. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

PPARγ Reporter Assay

Objective: To measure the transcriptional activity of PPARγ in response to this compound.

Protocol:

-

Cell Transfection: Co-transfect keratinocytes with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Cell Treatment: Treat the transfected cells with various concentrations of this compound or a known PPARγ agonist (positive control) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as fold induction over the vehicle control.

Conclusion

This compound exerts a complex and beneficial mechanism of action on keratinocytes, encompassing anti-proliferative, anti-keratinizing, and potent anti-inflammatory effects. Its ability to modulate key signaling pathways such as PPARγ, NF-κB, and p38 MAPK, as well as the kallikrein-5/cathelicidin system, underscores its therapeutic versatility in a range of dermatological conditions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. The continued exploration of its molecular targets will undoubtedly unveil new avenues for its clinical application.

References

- 1. Effects of this compound on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound stimulates catalase activation and promotes hair growth through upregulation of Gli1 and Gli2 mRNA and Shh protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Azelaic Acid's Modulation of Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid (AZA), a naturally occurring dicarboxylic acid, has demonstrated significant efficacy in the treatment of inflammatory skin conditions such as acne vulgaris and rosacea.[1][2][3] Its therapeutic effects are underpinned by a multifaceted mechanism of action that involves the modulation of several key inflammatory pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-inflammatory effects. It details AZA's impact on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling cascades. Furthermore, this guide elucidates AZA's role in the Toll-like receptor 2 (TLR2) and cathelicidin pathways, and its direct antioxidant properties through the scavenging of reactive oxygen species (ROS). Quantitative data from pertinent studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. In the skin, chronic inflammation is a hallmark of various dermatological disorders. This compound has emerged as a valuable therapeutic agent due to its ability to target multiple components of the inflammatory response.[4][5] This document serves as a comprehensive resource for understanding the intricate molecular interactions of this compound within key inflammatory signaling pathways.

Modulation of Key Signaling Pathways

Inhibition of the NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to interfere with these pathways at multiple levels.[1][6]

AZA inhibits the phosphorylation of p38 MAPK and impairs the translocation of the NF-κB p65 subunit to the nucleus.[1][7][8] This, in turn, suppresses the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][9] Studies have demonstrated that AZA can inhibit the mRNA expression of these cytokines induced by stimuli like ultraviolet B (UVB) radiation.[6][7]

Activation of PPARγ

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of inflammation. This compound has been identified as an agonist of PPARγ.[1][10] By activating PPARγ, AZA can inhibit the transactivation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1][6] This activation of PPARγ provides an additional mechanism for the anti-inflammatory effects of this compound.

Modulation of the TLR2 and Cathelicidin Pathway

In rosacea, the overexpression of Toll-like receptor 2 (TLR2) and the subsequent cascade involving kallikrein 5 (KLK5) and the cathelicidin antimicrobial peptide LL-37 are key pathogenic factors.[1][11] this compound has been shown to inhibit the expression of TLR2, KLK5, and cathelicidin.[1][7] By downregulating this pathway, AZA reduces the production of pro-inflammatory mediators and mitigates the inflammatory response characteristic of rosacea.[4][11]

References

- 1. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. This compound: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scavenging activity of this compound on hydroxyl radicals "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcadonline.com [jcadonline.com]

- 11. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and multifaceted biochemical properties of azelaic acid. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this naturally occurring dicarboxylic acid. The document outlines its mechanisms of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Molecular Structure of this compound

This compound, systematically known as nonanedioic acid, is a saturated dicarboxylic acid. It exists naturally in grains like wheat, rye, and barley and is also a metabolic byproduct of the yeast Malassezia furfur, which is part of the normal human skin flora. Industrially, it is produced through the ozonolysis of oleic acid. The molecule consists of a nine-carbon chain with carboxyl groups (-COOH) at both ends. This structure confers its unique physicochemical properties, including moderate lipophilicity, which aids in skin permeation.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Nonanedioic acid | |

| Chemical Formula | C₉H₁₆O₄ or HOOC(CH₂)₇COOH | |

| Molecular Weight | 188.223 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 109 to 111 °C | |

| Boiling Point | 286 °C (at 100 mmHg) | |

| Solubility in Water | ~2.4 g/L (at 20 °C) | |

| pKa | pKa1: 4.55, pKa2: 5.50 | |

| Log P | ~1.22 | |

| CAS Number | 123-99-9 |

Biochemical Properties and Mechanisms of Action

This compound's therapeutic efficacy stems from its diverse biological activities, including anti-inflammatory, antibacterial, anti-keratinizing, and antimelanogenic effects. These actions are mediated through various complex biochemical pathways.

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties. It functions as a scavenger of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, which are key mediators of inflammatory responses. By inhibiting the release of ROS from neutrophils, it reduces oxidative tissue damage at inflammatory sites.

At the molecular level, this compound modulates key inflammatory signaling pathways. It has been shown to interfere with the NF-κB/MAPK signaling cascade by inhibiting the phosphorylation of MAPK p38 and impairing the translocation of NF-κB to the nucleus. Additionally, it can activate peroxisome proliferator-activated receptor gamma (PPARγ), which further inhibits NF-κB transactivation and reduces the production of pro-inflammatory cytokines. Studies have also suggested that this compound may inhibit the activation of the PI3K/AKT signaling pathway, which is involved in angiogenesis and inflammation, thereby improving symptoms of conditions like psoriasis.

Antibacterial Activity

This compound exhibits broad-spectrum bacteriostatic activity against both aerobic and anaerobic bacteria, including key dermatological pathogens like Propionibacterium acnes (now Cutibacterium acnes) and Staphylococcus epidermidis. Its primary antibacterial mechanism is the inhibition of microbial cellular protein synthesis. In anaerobic bacteria, it can also impede glycolysis. Furthermore, it inhibits bacterial thioredoxin reductase, an enzyme involved in DNA synthesis. This multifaceted action makes it less likely to induce bacterial resistance.

Anti-Keratinizing Activity

This compound normalizes the process of keratinization, which is often disordered in conditions like acne vulgaris. It acts as a mild anti-keratinizing agent through a cytostatic, antiproliferative effect on keratinocytes. This is achieved by reversibly inhibiting the synthesis of DNA, RNA, and proteins in these cells. This compound reduces the thickness of the stratum corneum and decreases the number and size of keratohyalin granules by reducing the amount and distribution of filaggrin, a key protein in keratinocyte differentiation.

Antimelanogenic Activity

This compound is an effective treatment for hyperpigmentation disorders due to its ability to inhibit melanogenesis. It acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin production that converts tyrosine to dopaquinone. Additionally, this compound demonstrates a selective cytotoxic effect on hyperactive and abnormal melanocytes. This effect is attributed to its ability to disrupt mitochondrial respiration and inhibit DNA synthesis specifically within these cells, without significantly affecting normal melanocytes.

Inhibition of Cellular Respiration and DNA Synthesis

A fundamental mechanism underlying many of this compound's effects is its role as a reversible inhibitor of various oxidoreductive enzymes. It competitively inhibits mitochondrial enzymes of the respiratory chain, such as succinic dehydrogenase and NADPH-cytochrome P450 reductase. This disruption of mitochondrial activity is a key factor in its antiproliferative and cytotoxic effects.

This compound also directly inhibits DNA synthesis. This action has been observed in various cell types, including melanoma cells and keratinocytes. The inhibition is dose-dependent and reversible. This effect is believed to be due to the interference with enzymes required for DNA synthesis, such as DNA polymerases and thioredoxin reductase.

Table 2: Quantitative Biochemical Data for this compound

| Parameter / Effect | Target / Cell Type | Value / Concentration | Reference(s) |

| DNA Synthesis Inhibition (IC₅₀) | Mouse Keratinocytes | 20 mM | |

| 5α-Reductase Inhibition | In vitro (with zinc sulfate) | Potent (90% inhibition) | |

| Reduction in Inflammatory Lesions | Acne Vulgaris Patients | 61.6% reduction (15% gel) | |

| Reduction in Sebum Secretion | Acne Vulgaris Patients | Significant (30% peel) | |

| Inhibition of DNA Synthesis in Melanoma Cells | Melanoma Cell Cultures | Dose-dependent (at 10 mM) |

Experimental Protocols

This section details methodologies for key experiments used to characterize the properties of this compound.

Protocol: Determination of this compound by Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of this compound in cosmetic formulations, which requires derivatization due to the molecule's polarity.

Objective: To quantify this compound concentration using GC-Mass Spectrometry (GC-MS) following ethyl derivatization.

Methodology:

-

Sample Preparation: Accurately weigh 1 g of the cosmetic sample into a suitable vessel.

-

Standard Spiking (for recovery): For accuracy checks, spike samples with a known concentration of this compound standard solution.

-

Derivatization:

-

Add 2 mL of ethanol to the sample.

-

Add 800 µL

-

The Discovery and Natural Provenance of Azelaic Acid: A Technical Guide

Abstract

Azelaic acid, a dicarboxylic acid of significant interest in dermatology and drug development, boasts a fascinating history of discovery rooted in the study of skin microflora. This technical guide provides an in-depth exploration of the origins of this compound, detailing its initial identification and the key researchers involved. Furthermore, it delineates its primary natural sources, including commercially important grains and the commensal yeast Malassezia furfur. This document furnishes quantitative data on the concentration of this compound in these sources, presents detailed experimental protocols for its extraction and analysis, and illustrates key signaling pathways influenced by this multifaceted molecule.

Discovery of this compound

The discovery of this compound is credited to the pioneering work of Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome. Their investigation, initially focused on the skin lipid environment and the pathogenesis of pityriasis versicolor, a common superficial fungal infection, led to a serendipitous finding. They observed that the yeast responsible for this condition, then known as Pityrosporum ovale (now classified as Malassezia furfur), was capable of producing dicarboxylic acids, including this compound, when cultured in the presence of certain unsaturated fatty acids. This discovery opened the door to understanding the biological activities of this compound and its subsequent development as a therapeutic agent.

Natural Sources of this compound

This compound is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in common grains and its production by a commensal skin yeast underscore its biocompatibility and relevance in biological systems.

Cereal Grains

This compound is present in several staple cereal grains, including wheat (Triticum spp.), rye (Secale cereale), and barley (Hordeum vulgare)[1][2][3][4]. The concentration of this compound in these grains can vary depending on the specific cultivar, growing conditions, and the part of the grain analyzed.

Microbial Synthesis by Malassezia furfur

The yeast Malassezia furfur, a lipophilic microorganism that is a normal inhabitant of human skin, is a significant natural source of this compound[1][5][6][7]. This yeast possesses the enzymatic machinery to oxidize unsaturated fatty acids, such as oleic acid found in sebum, to produce a range of dicarboxylic acids, with this compound being a prominent product[1].

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources is a critical parameter for researchers and drug development professionals. The following table summarizes the available quantitative data.

| Natural Source | Sample Type | Concentration of this compound | Reference |

| Wheat (Triticum durum) | Whole Grain (Naviglio® Extract) | 0.013% w/v | [4] |

| Wheat (Triticum durum) | Whole Grain Flour (Aqueous Extract) | Below Limit of Quantification | [4] |

| Rye (Secale cereale) | Grain | Data not available in the reviewed literature. | |

| Barley (Hordeum vulgare) | Grain | Data not available in the reviewed literature. | |

| Malassezia furfur | Culture Supernatant | Dependent on culture conditions and substrate. | [1] |

Experimental Protocols

Extraction and Quantification of this compound from Wheat Grain

This protocol is adapted from the methodology described by Spaggiari et al. (2023)[4].

4.1.1. Extraction

-

Sample Preparation: Mill whole wheat grains into a fine powder.

-

Solvent Extraction: Suspend 10 g of wheat powder in 100 mL of a 70:30 (v/v) ethanol-water solution.

-

Maceration: Stir the suspension at room temperature for 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample for Analysis: Dissolve a known weight of the crude extract in the mobile phase for HPLC-MS analysis.

4.1.2. Quantification by HPLC-MS

-

Chromatographic System: A high-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Quantification: Monitor the specific m/z transition for this compound. Create a calibration curve using certified reference standards of this compound to quantify the concentration in the sample extracts.

Production and Quantification of this compound from Malassezia furfur

This protocol is a generalized procedure based on the known lipid-dependent nature of Malassezia furfur and its ability to produce this compound from unsaturated fatty acids[1].

4.2.1. Cultivation of Malassezia furfur

-

Culture Medium: Prepare a modified Dixon's agar or broth containing:

-

Malt extract

-

Peptone

-

Glucose

-

Glycerol

-

Tween 40 or Tween 80 (as a lipid source)

-

Oleic acid (to induce this compound production, typically at a concentration of 0.5-1% v/v)

-

-

Inoculation: Inoculate the sterile medium with a pure culture of Malassezia furfur.

-

Incubation: Incubate the culture at 30-32°C for 7-14 days with gentle agitation for broth cultures.

4.2.2. Extraction and Quantification by GC-MS

This protocol is adapted from a general method for the analysis of dicarboxylic acids in biological samples.

-

Sample Preparation: Centrifuge the broth culture to separate the yeast cells from the supernatant. The supernatant will contain the secreted this compound.

-

Extraction:

-

Acidify the supernatant to pH 2 with HCl.

-

Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude extract.

-

-

Derivatization:

-

To increase volatility for GC analysis, derivatize the this compound by converting it to its methyl ester. This can be achieved by reacting the extract with a methylating agent like BF3-methanol.

-

-

GC-MS Analysis:

-

Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized fatty acids.

-

Mass Spectrometry: Electron ionization (EI) with scanning of a suitable mass range.

-

Quantification: Identify the dimethyl azelate peak based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantify using an internal standard method.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to interfere with the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can inhibit the phosphorylation of IκB (inhibitor of kappa B), which prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes[5][8].

References

- 1. academic.oup.com [academic.oup.com]

- 2. ashdin.com [ashdin.com]

- 3. Extraction and Quantification of this compound from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and Quantification of this compound from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashdin.com [ashdin.com]

- 6. ashdin.com [ashdin.com]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 8. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies on Azelaic Acid's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in-vitro studies that elucidate the anti-inflammatory mechanisms of azelaic acid. The following sections detail the experimental protocols, quantitative data, and key signaling pathways involved in its therapeutic effects.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in-vitro models. The following tables summarize the key findings, providing a clear comparison of its impact on different inflammatory markers.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Human Neutrophils

| This compound Concentration (µg/mL) | O₂⁻ Production (nmol/min/1x10⁶ neutrophils) | H₂O₂ Production (pmol/min/2.5x10⁶ neutrophils) | OH• Production (pmol/min/3x10⁶ neutrophils) |

| 0 (Control) | 2.90 | 1.90 | 1.65 |

| 0.05 | 2.45 | 1.75 | 1.30 |

| 0.5 | 2.10 | 1.60 | 1.05 |

| 5 | 1.80 | 1.40 | 0.80 |

| 50 | 1.50 | 1.25 | 0.60 |

Data adapted from a study on a neutrophil-zymosan system.[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression in UVB-Irradiated Human Keratinocytes

| Treatment | IL-1β mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |

| UVB | Significant Increase | Significant Increase | Significant Increase |

| UVB + this compound (20 mM) | Suppressed | Suppressed | Suppressed |

This table summarizes the findings that this compound at a concentration of 20 mM suppresses the UVB-induced mRNA expression of key pro-inflammatory cytokines.[2][3]

Table 3: Effect of this compound on Kallikrein-5 (KLK5) and Cathelicidin (CAMP) mRNA Expression in Human Keratinocytes and Rosacea Patient Skin

| Experimental Model | Treatment | KLK5 mRNA Expression | CAMP mRNA Expression |

| Cultured Human Keratinocytes | This compound (10⁻⁸ mol/L) | Decreased | Not specified |

| Rosacea Patient Facial Skin | 15% this compound Gel (12 weeks) | Decreased | Decreased (observed as early as 4 weeks) |

These findings demonstrate that this compound can inhibit the expression of KLK5 and cathelicidin, key players in the inflammatory cascade of rosacea.[4][5][6][7]

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments cited in this guide.

3.1. Measurement of Reactive Oxygen Species (ROS) in Human Neutrophils

-

Objective: To quantify the inhibitory effect of this compound on the production of superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•) by activated human neutrophils.

-

Cell Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Experimental Procedure:

-

Neutrophils are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

The cell suspension is pre-incubated with various concentrations of this compound (e.g., 0.05, 0.5, 5, 50 µg/mL) for a specified time.

-

Neutrophil activation and ROS production are induced by adding an activating agent such as zymosan.

-

The production of different ROS is measured using specific assays:

-

Superoxide (O₂⁻): Measured by the reduction of cytochrome c, monitored spectrophotometrically.

-

Hydrogen Peroxide (H₂O₂): Measured using the horseradish peroxidase-catalyzed oxidation of a fluorescent probe.

-

Hydroxyl Radical (OH•): Measured by the hydroxylation of a specific substrate, with the product quantified by a colorimetric or fluorometric method.

-

-

A cell-free system (e.g., xanthine-xanthine oxidase) can be used as a control to determine if this compound has direct ROS scavenging activity.[1]

-

-

Data Analysis: The rate of ROS production is calculated and compared between control (no this compound) and treated samples.

3.2. Assessment of Pro-Inflammatory Cytokine Expression in Human Keratinocytes

-

Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in human keratinocytes stimulated with UVB radiation.

-

Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a keratinocyte growth medium.

-

Experimental Procedure:

-

NHEK are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with this compound (e.g., 20 mM) for a defined period.

-

The culture medium is removed, and the cells are irradiated with a specific dose of UVB (e.g., 20 mJ/cm²).[2]

-

Fresh medium containing this compound is added, and the cells are incubated for a further period (e.g., 24 hours).

-

mRNA Expression Analysis (qRT-PCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA.

-

Quantitative real-time PCR is performed using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Protein Secretion Analysis (ELISA):

-

-

Data Analysis: The relative mRNA expression levels and protein concentrations are calculated and compared between UVB-irradiated cells with and without this compound treatment.

3.3. Evaluation of NF-κB Nuclear Translocation in Human Keratinocytes

-

Objective: To investigate the inhibitory effect of this compound on the nuclear translocation of the p65 subunit of NF-κB in UVB-stimulated human keratinocytes.

-

Cell Culture: Normal human epidermal keratinocytes (NHEK).

-

Experimental Procedure:

-

NHEK are cultured and treated with this compound and UVB as described in the cytokine expression protocol.

-

Western Blot Analysis:

-

Nuclear and cytoplasmic protein fractions are isolated from the cells.

-

Protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as loading controls.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16][17]

-

-

Immunofluorescence Microscopy:

-

Cells grown on coverslips are fixed and permeabilized.

-

The cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is then applied.

-

The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

The subcellular localization of p65 is visualized using a fluorescence microscope.[18][19][20]

-

-

-

Data Analysis: For Western blotting, the intensity of the p65 band in the nuclear fraction is quantified and normalized to the loading control. For immunofluorescence, the percentage of cells showing nuclear localization of p65 is determined.

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit ROS production, suppress pro-inflammatory cytokine expression through the NF-κB pathway, and modulate the TLR2-KLK5-cathelicidin cascade provides a solid scientific basis for its therapeutic use in inflammatory skin conditions. This technical guide offers a comprehensive resource for researchers and drug development professionals to understand and further investigate the multifaceted anti-inflammatory actions of this compound.

References

- 1. Rosacea, Reactive Oxygen Species, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. This compound modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcadonline.com [jcadonline.com]

- 6. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with this compound 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. biovendor.com [biovendor.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Transfection with anti-p65 intrabody suppresses invasion and angiogenesis in glioma cells by blocking NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

Azelaic Acid as a Tyrosinase Inhibitor in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanogenesis, the complex process of melanin synthesis, is a focal point for dermatological and cosmetic research, particularly in the context of hyperpigmentation disorders. A key regulatory enzyme in this pathway is tyrosinase. Its inhibition presents a primary strategy for controlling melanin production. Azelaic acid, a naturally occurring dicarboxylic acid, has emerged as a noteworthy tyrosinase inhibitor. This technical guide provides an in-depth examination of this compound's role in melanogenesis, focusing on its mechanism as a tyrosinase inhibitor. It consolidates quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes key pathways and workflows to support advanced research and development in this area.

Introduction

Melanin, produced by melanocytes in the skin, hair, and eyes, provides crucial protection against ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary conditions such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines. The enzymatic cascade of melanogenesis is initiated and regulated by tyrosinase, a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Consequently, the inhibition of tyrosinase is a primary therapeutic target for the development of skin-lightening and depigmenting agents.[2]

This compound (nonanedioic acid) is a saturated dicarboxylic acid found in wheat, rye, and barley.[3] It has been clinically utilized for the treatment of various skin conditions, including acne and rosacea.[4] Its efficacy in addressing hyperpigmentation is attributed to its ability to act as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis.[3][5] This guide delves into the technical specifics of this compound's interaction with tyrosinase and its impact on melanogenesis.

Mechanism of Action: Competitive Inhibition of Tyrosinase

This compound functions as a competitive inhibitor of tyrosinase.[5] This mode of inhibition signifies that this compound and the substrate, L-tyrosine, compete for binding to the active site of the enzyme. The structural similarity of this compound to L-tyrosine allows it to bind to the enzyme, but it cannot be converted into a product, thus blocking the normal catalytic activity of tyrosinase and reducing the rate of melanin production.

The inhibitory action of this compound on tyrosinase appears to be attributable to the competition of a single carboxylate group on the inhibitor for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme's active site.[5] It is important to note that this compound does not inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine.[5]

Quantitative Data on this compound's Inhibitory Effects

The efficacy of an inhibitor is quantified by several parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound's direct inhibition of tyrosinase is not consistently reported in the literature, its Ki value and effects on cellular melanin content have been documented.

| Parameter | Value | Enzyme/Cell Line | Reference |

| Inhibition Constant (Ki) | 2.73 x 10-3 M | Tyrosinase | [5] |

| Melanin Content Reduction | 37% | B16F10 melanoma cells (at 20 mM) | [6][7] |

| Melanin Content Reduction | Significant reduction (P ≤ 0.05) | B16F10 & MNT-1 melanoma cells (at 100 µg/mL) | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound as a tyrosinase inhibitor.

In Vitro Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475-492 nm. The rate of dopachrome formation is proportional to tyrosinase activity.

Materials:

-

Mushroom tyrosinase or human tyrosinase from cell lysate

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Tyrosinase solution

-

Varying concentrations of this compound solution (or solvent control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm or 492 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) using a microplate reader.[10]

-

Calculate the rate of reaction (change in absorbance per unit time).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with a test compound.

Principle: Melanin pigment is extracted from cultured cells and its quantity is determined spectrophotometrically.

Materials:

-

B16F10 mouse melanoma cells (or other melanocytic cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[11]

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer and incubate at a specific temperature (e.g., 80°C) to solubilize the melanin.[7]

-

Transfer the cell lysates to a 96-well plate.

-

Measure the absorbance of the lysates at a wavelength of 405 nm or 475 nm using a microplate reader.[7][10]

-

The melanin content can be normalized to the total protein content of the cells, which can be determined using a separate protein assay (e.g., BCA assay).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is due to the inhibition of melanogenesis and not a result of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

B16F10 cells

-

Cell culture medium

-

This compound (or other test compounds)

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the same concentrations of this compound as used in the melanin content assay for the same duration.

-

After treatment, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Signaling Pathway of Melanogenesis

Caption: The melanogenesis pathway and the inhibitory action of this compound on tyrosinase.

Experimental Workflow for Assessing Tyrosinase Inhibition

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. researchgate.net [researchgate.net]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. A possible mechanism of action for this compound in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleck.co.jp [selleck.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. sciencerepository.org [sciencerepository.org]

- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencerepository.org [sciencerepository.org]

The Historical Evolution of Azelaic Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, has carved a significant niche in dermatology since its discovery. Initially identified as a byproduct of fungal metabolism on the skin, its therapeutic potential has been progressively unveiled through decades of research. This technical guide provides an in-depth exploration of the historical evolution of this compound research, from its serendipitous discovery to its well-established role in treating various skin disorders. We delve into the core mechanisms of action, supported by quantitative data from pivotal studies and detailed experimental protocols, offering a comprehensive resource for the scientific community.

Early Observations: The Link to Pityriasis Versicolor

The story of this compound in dermatology begins in the 1970s with observations of hypopigmentation in patients with Pityriasis versicolor, a superficial fungal infection caused by yeasts of the genus Malassezia (formerly Pityrosporum).[1] Researchers noted that the areas of skin affected by the fungus appeared lighter than the surrounding skin. This led to the hypothesis that a metabolite produced by the yeast was responsible for this depigmenting effect.

Subsequent investigations identified this compound as a key dicarboxylic acid produced by Malassezia furfur (formerly Pityrosporum ovale) through the oxidative cleavage of unsaturated fatty acids in the skin's sebum.[1][2] This discovery was a pivotal moment, shifting the perception of this naturally occurring acid from a mere metabolic byproduct to a compound with potential therapeutic applications, particularly in disorders of hyperpigmentation.

Mechanism of Action: A Multifaceted Molecule

The therapeutic efficacy of this compound stems from its diverse pharmacological activities, which have been elucidated through extensive in vitro and in vivo studies. Its mechanisms of action can be broadly categorized into four key areas: depigmenting, antibacterial, anti-keratinizing, and anti-inflammatory.

Depigmenting Effects: Inhibition of Tyrosinase

The initial interest in this compound was driven by its ability to lighten the skin. This effect is primarily attributed to its inhibitory action on tyrosinase, the key enzyme in melanin synthesis.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

A common method to determine the tyrosinase inhibitory activity of a compound involves a spectrophotometric assay using L-DOPA as a substrate. The protocol is as follows:

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

-

This compound solutions at various concentrations.

-

Phosphate buffer (pH 6.8).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the test compound (this compound).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

To understand the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). Lineweaver-Burk plots are then generated to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Studies have shown that this compound acts as a competitive inhibitor of tyrosinase.

Signaling Pathway: Tyrosinase Inhibition by this compound

Caption: Competitive inhibition of tyrosinase by this compound.

Antibacterial Properties: Targeting Propionibacterium acnes

This compound exhibits significant antibacterial activity against a range of microorganisms, most notably Propionibacterium acnes (now Cutibacterium acnes), the bacterium implicated in the pathogenesis of acne vulgaris.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent:

-

Preparation of Materials:

-

P. acnes culture grown under anaerobic conditions.

-

Appropriate broth medium (e.g., Reinforced Clostridial Medium).

-

Serial dilutions of this compound in the broth medium.

-

96-well microtiter plates.

-

-

MIC Determination:

-

Inoculate each well of the microtiter plate containing different concentrations of this compound with a standardized suspension of P. acnes.

-

Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

The MIC is the lowest concentration of this compound that visibly inhibits the growth of P. acnes.

-

-

MBC Determination:

-

Subculture the contents of the wells that showed no visible growth in the MIC assay onto an appropriate agar medium.

-

Incubate the agar plates anaerobically.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.

-

Quantitative Data: In Vitro Antibacterial Activity

| Parameter | Value | Reference |

| 50% Inhibition of P. acnes protein synthesis | 313 µM | [3] |

| 50% Inhibition of S. epidermidis protein synthesis | 457 µM | [4] |

Mechanism of Antibacterial Action

This compound's antibacterial effect is attributed to the inhibition of microbial cellular protein synthesis.[2] It also disrupts the intracellular pH of the bacteria.

Anti-Keratinizing Effects: Normalizing Follicular Keratinization

Abnormal follicular keratinization, leading to the formation of microcomedones, is a key factor in the development of acne. This compound helps to normalize this process.

Experimental Evidence:

Studies have shown that topical application of 20% this compound cream leads to a reduction in the thickness of the stratum corneum and a decrease in the number and size of keratohyalin granules.[5] It also modulates the expression of filaggrin, a protein crucial for epidermal differentiation.

Workflow: Investigating the Effect of this compound on Filaggrin Expression

Caption: Experimental workflow for filaggrin expression analysis.

Anti-Inflammatory Properties: Modulating Inflammatory Pathways

Inflammation is a hallmark of both acne and rosacea. This compound exerts anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways.

Signaling Pathway: Inhibition of NF-κB and Activation of PPARγ

This compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. It also activates the peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties.

Caption: Anti-inflammatory mechanisms of this compound.

Clinical Evolution: From Hyperpigmentation to Acne and Rosacea

The understanding of this compound's multifaceted mechanisms of action paved the way for its clinical application in a range of dermatological conditions.